

# Causes of poor adhesion in nickel-phosphorus coatings from phosphinate baths

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *barium phosphinate*

Cat. No.: *B1143699*

[Get Quote](#)

## Technical Support Center: Electroless Nickel-Phosphorus Plating

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the deposition of nickel-phosphorus (Ni-P) coatings from phosphinate-based baths, with a primary focus on the causes of poor adhesion.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most common causes of poor adhesion in electroless nickel-phosphorus coatings?

**A1:** Poor adhesion is most frequently traced back to inadequate surface preparation.<sup>[1]</sup> The substrate must be completely free of contaminants like oils, grease, oxides, and scale to ensure a strong bond between the substrate and the coating.<sup>[1]</sup> Other significant causes include improper bath chemistry, metallic contamination of the plating bath, and high internal stress in the deposit.

**Q2:** How does substrate material affect adhesion?

**A2:** Different substrate materials require specific pretreatment protocols. For instance, aluminum alloys need a special treatment called zincating to remove the native oxide layer and

deposit a thin layer of zinc, which promotes adhesion.[2][3] High-alloy steels may require activation with strong acids, and leaded steels need specific pickling solutions, like fluoboric acid, to prevent the formation of insoluble films that hinder adhesion. Cast iron's porosity presents unique cleaning challenges to avoid the "bleeding-out" of entrapped substances.[4]

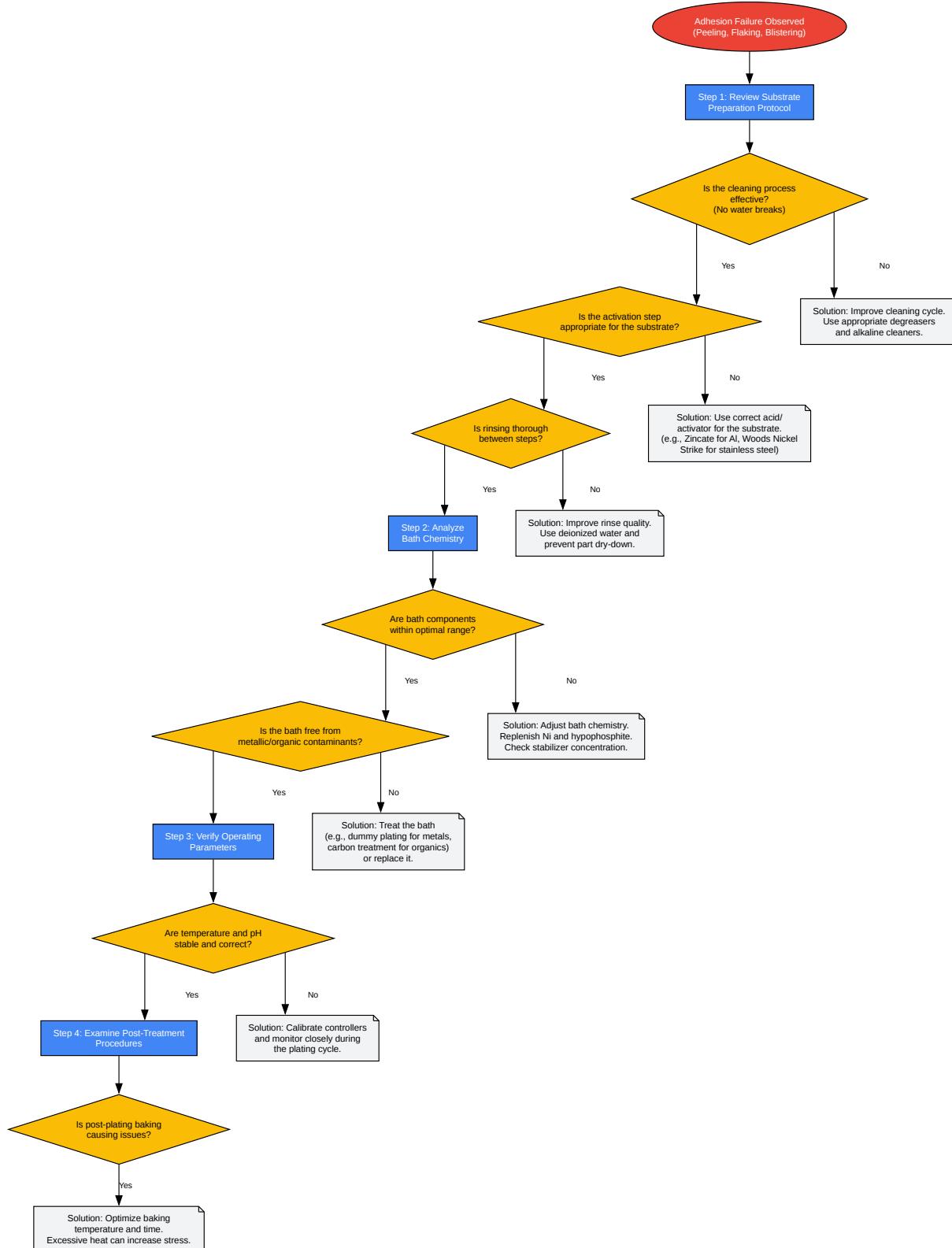
**Q3: Can the age of the electroless nickel bath affect adhesion?**

**A3:** Yes, an older bath can lead to poor adhesion, particularly on reactive substrates like aluminum.[5] As the bath ages, byproducts such as orthophosphite accumulate.[6] This buildup can increase the internal stress of the deposit and decrease the bath's overall activity, potentially leading to blistering and adhesion failure.[5]

**Q4: What is "flash rusting," and can it cause poor adhesion?**

**A4:** Flash rusting is the rapid formation of a loosely adherent oxide layer on a steel surface after acid activation.[5] This can occur if the surface is exposed to a humid atmosphere or if the caustic concentration in a preceding alkaline electrocleaning step is too low.[5] This oxide layer will prevent a proper bond from forming, resulting in poor adhesion.[5]

**Q5: How can I test the adhesion of my Ni-P coating?**


**A5:** Several qualitative tests are available, with standards provided by ASTM B571.[5][7][8] Common methods include bend tests, where the part is bent over a mandrel, and chisel-knife tests, where an attempt is made to lift the coating with a sharp instrument.[5][9] For thinner coatings, the tape test (ASTM D3359) is often used, where tape is applied to a cross-hatched section of the coating and then pulled off to check for delamination.[10][11][12]

## Troubleshooting Guide: Poor Adhesion

This guide provides a systematic approach to diagnosing and resolving adhesion failures.

### **Problem: The Ni-P coating is peeling, flaking, or blistering from the substrate.**

Below is a troubleshooting workflow to identify the root cause of the adhesion failure.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for poor adhesion.

# Data on Bath Composition and Operating Parameters

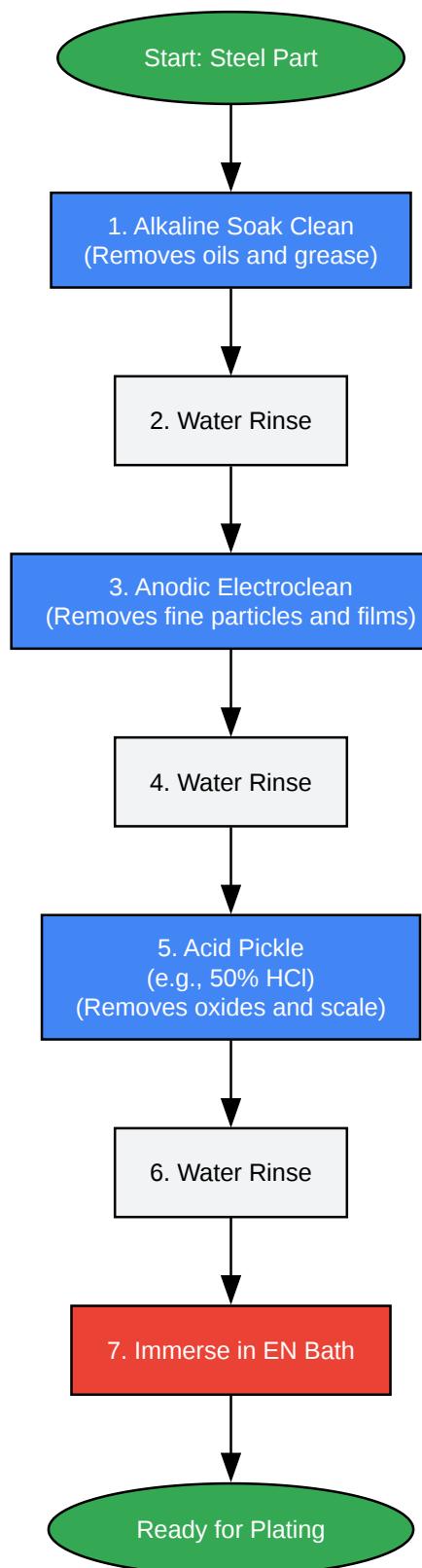
Maintaining the chemical balance and operating conditions of the phosphinate bath is crucial for achieving good adhesion and desired coating properties.

Table 1: Typical Composition of an Acidic Electroless Nickel-Phosphorus Bath

| Component                                                                   | Concentration Range | Purpose                                                       |
|-----------------------------------------------------------------------------|---------------------|---------------------------------------------------------------|
| Nickel Sulfate ( $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$ )                | 20 - 30 g/L         | Source of nickel ions                                         |
| Sodium Hypophosphite ( $\text{NaH}_2\text{PO}_2 \cdot \text{H}_2\text{O}$ ) | 25 - 40 g/L [13]    | Reducing agent and source of phosphorus                       |
| Complexing Agents (e.g., Lactic Acid, Citric Acid)                          | 20 - 40 g/L         | Stabilizes nickel ions and acts as a buffer                   |
| Stabilizers (e.g., Lead salts, Thiourea)                                    | 1 - 3 mg/L          | Controls reaction rate and prevents spontaneous decomposition |

Note: The molar ratio of  $\text{Ni}^{2+}$  to  $\text{H}_2\text{PO}_2^-$  should be maintained between 0.25 and 0.60 for optimal performance. [14]

Table 2: Recommended Operating Parameters


| Parameter                                   | Optimal Range              | Impact on Adhesion                                                                                                                                         |
|---------------------------------------------|----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| pH                                          | 4.4 - 5.2                  | Affects phosphorus content and internal stress. Drastic changes during plating can create dissimilar layers, leading to poor adhesion. <a href="#">[5]</a> |
| Temperature                                 | 85 - 95 °C (185 - 203 °F)  | Controls the rate of deposition. Temperatures that are too low may result in poor bonding. <a href="#">[15]</a>                                            |
| Agitation                                   | Mild to moderate           | Ensures uniform temperature and chemical concentration, but excessive agitation can affect stabilizer adsorption. <a href="#">[16]</a>                     |
| Bath Loading (Surface Area to Volume Ratio) | Varies by bath formulation | Interacts with stabilizer concentration; improper loading can lead to over-stabilization and adhesion issues.                                              |
| Orthophosphite ( $H_3PO_3$ ) Buildup        | < 120 g/L                  | High concentrations increase deposit stress and can reduce plating rate. <a href="#">[13]</a> <a href="#">[14]</a>                                         |

## Experimental Protocols

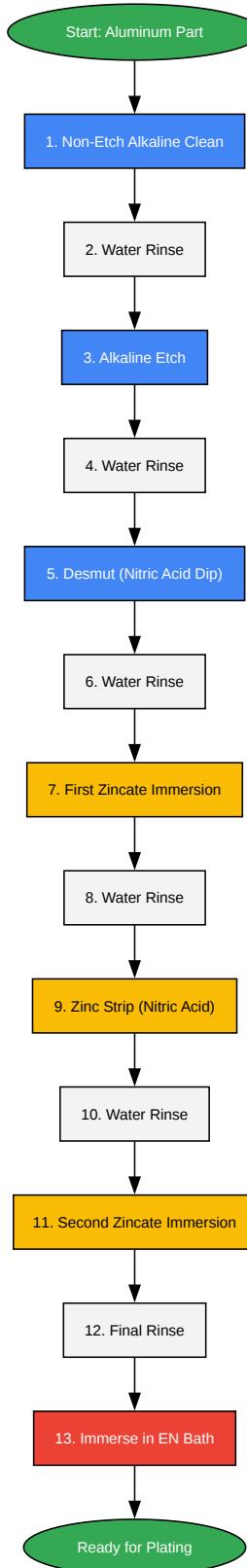
Detailed and consistent experimental protocols are essential for reproducible results.

### Protocol 1: General Surface Preparation for Steel Substrates

This protocol outlines the fundamental steps for preparing low-carbon steel for electroless nickel plating.



[Click to download full resolution via product page](#)


Caption: Pretreatment workflow for steel substrates.

**Methodology:**

- Alkaline Soak Clean: Immerse the steel part in a suitable alkaline soak cleaner for 5-10 minutes at 60-80°C to remove heavy oils and soils.
- Water Rinse: Thoroughly rinse the part in clean, running water.
- Anodic Electroclean: Subject the part to anodic electrocleaning to remove any remaining organic films and fine metallic particles.
- Water Rinse: Rinse thoroughly.
- Acid Pickle: Immerse the part in a 25-50% solution of hydrochloric acid or sulfuric acid at room temperature for 1-5 minutes to remove rust and scale. For high-alloy steels, a Wood's nickel strike may be necessary for activation.[\[4\]](#)
- Water Rinse: Rinse thoroughly, ensuring no acid is carried over.
- EN Plating: Immediately transfer the activated part to the electroless nickel bath.

## **Protocol 2: Surface Preparation for Aluminum Alloys (Double Zincate Process)**

Aluminum requires a specific multi-step process to ensure excellent adhesion. The double zincate process is widely used for this purpose.[\[3\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Double zincate pretreatment for aluminum.

**Methodology:**

- Non-Etch Alkaline Clean: Clean the part in a mild, non-etching alkaline cleaner to remove oils without significantly attacking the aluminum surface.[4]
- Rinse: Thoroughly rinse with water.
- Alkaline Etch: Immerse in an alkaline etch solution to remove the natural oxide layer. The part should darken.[3]
- Rinse: Rinse thoroughly.
- Desmut: Dip in a 50% nitric acid solution to remove the smut (dark residue) left by the etching process.[3][4]
- Rinse: Rinse thoroughly.
- First Zincate: Immerse the part in a zincate solution for 30-60 seconds. This deposits a thin layer of zinc.[3]
- Rinse: Rinse thoroughly.
- Zinc Strip: Strip the first zinc layer by immersing the part in 50% nitric acid.[3] This leaves a highly active surface.
- Rinse: Rinse thoroughly.
- Second Zincate: Apply a second, more uniform and adherent zinc layer by immersing in the zincate solution for 20-40 seconds.[3]
- Final Rinse: Perform a final, thorough rinse in clean deionized water.
- EN Plating: Immediately transfer the part to the electroless nickel bath.

## Protocol 3: Adhesion Testing via Tape Test (ASTM D3359, Method B)

This test is suitable for coatings thinner than 125 microns (5 mils).[12]

**Methodology:**

- Surface Preparation: Select a representative area on the coated part, ensuring it is clean and dry.
- Cutting a Grid:
  - Using a sharp razor blade, utility knife, or a special cross-hatch cutter, make a series of parallel cuts through the coating down to the substrate.
  - The spacing between cuts depends on the coating thickness: 1 mm for coatings up to 50  $\mu\text{m}$ , and 2 mm for coatings between 50  $\mu\text{m}$  and 125  $\mu\text{m}$ .[\[11\]](#)
  - Make a second series of parallel cuts perpendicular to the first, creating a grid pattern.
- Tape Application:
  - Place a strip of pressure-sensitive tape (as specified in the standard) over the grid.
  - Press the tape down firmly to ensure intimate contact with the coating.
- Tape Removal: After approximately 90 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.[\[10\]](#)
- Inspection:
  - Examine the grid area for any removal of the coating.
  - Assess the adhesion based on the ASTM D3359 classification scale (5B to 0B), where 5B indicates no detachment and 0B represents severe flaking.[\[11\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. freedommetalfinishing.com [freedommetalfinishing.com]
- 2. microncoatings.it [microncoatings.it]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ASTM B571 Explained: Why Adhesion Matters in Metal Plating | PAVCO [pavco.com]
- 6. Maintenance and Control of Ni – P Deposition Baths [finishingandcoating.com]
- 7. testresources.net [testresources.net]
- 8. store.astm.org [store.astm.org]
- 9. advancedplatingtech.com [advancedplatingtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. WO2017015054A1 - Electroless nickel-phosphorous plating baths with reduced ion concentration and methods of use - Google Patents [patents.google.com]
- 14. tau.ac.il [tau.ac.il]
- 15. researchgate.net [researchgate.net]
- 16. PF Online Feature Article - Controlling Electroless Nickel Baths [p2infohouse.org]
- 17. HTML document for the World Wide Web [nmfrc.org]
- To cite this document: BenchChem. [Causes of poor adhesion in nickel-phosphorus coatings from phosphinate baths]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143699#causes-of-poor-adhesion-in-nickel-phosphorus-coatings-from-phosphinate-baths>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)